molecular formula C7H5ClN2S2 B1300699 4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine CAS No. 339114-12-4

4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine

Cat. No.: B1300699
CAS No.: 339114-12-4
M. Wt: 216.7 g/mol
InChI Key: VAVIUANRMVONSA-UHFFFAOYSA-N
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Description

4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine is a heterocyclic compound that contains both thiazole and thiophene rings

Scientific Research Applications

4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine typically involves the reaction of 3-chloro-2-thiophenecarboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(3-chloro-2-thienyl)-1-ethanone: Another heterocyclic compound with similar structural features.

    3-(3-Chloro-2-thienyl)acrylic acid: Contains a thiophene ring with a chloro substituent.

    4-(3-Chloro-2-thienyl)-2-pyrimidinamine: A pyrimidine derivative with a similar thiophene ring.

Uniqueness

4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine is unique due to the presence of both thiazole and thiophene rings, which confer specific electronic and steric properties. These properties make it a versatile building block for the synthesis of various bioactive and functional materials.

Properties

IUPAC Name

4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S2/c8-4-1-2-11-6(4)5-3-12-7(9)10-5/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVIUANRMVONSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Cl)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363390
Record name 4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339114-12-4
Record name 4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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